N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide

Phosphodiesterase selectivity PDE5 inhibitor Vascular pharmacology

N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide (C₁₆H₁₈N₄O, MW 282.34 g/mol) is a small-molecule heterocyclic compound built on a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core. This scaffold is recognized as a privileged structure in kinase inhibitor design, notably appearing in ATP‑competitive Akt inhibitors such as GDC‑0068.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B4760972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC2)C(=N1)NC3=CC(=CC=C3)NC(=O)C
InChIInChI=1S/C16H18N4O/c1-10-17-15-8-4-7-14(15)16(18-10)20-13-6-3-5-12(9-13)19-11(2)21/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,21)(H,17,18,20)
InChIKeyOFXFJKCZPHTQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide – Chemical Identity and Core Scaffold for Research Procurement


N-(3-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide (C₁₆H₁₈N₄O, MW 282.34 g/mol) is a small-molecule heterocyclic compound built on a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core [1]. This scaffold is recognized as a privileged structure in kinase inhibitor design, notably appearing in ATP‑competitive Akt inhibitors such as GDC‑0068 [2]. The compound carries an N‑(3‑aminophenyl)acetamide side chain, making it a compact analog within a broader class of cyclopenta[d]pyrimidine derivatives that have been explored against phosphodiesterases, kinases, and other targets [3].

Cyclopenta[d]pyrimidine core for kinase / PDE target class studies
Compact analog within ATP-competitive Akt inhibitor chemical space
Privileged scaffold supporting fragment-based and selectivity profiling workflows

N-(3-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide – Why Close Analogs Cannot Substitute in Procurement


The cyclopenta[d]pyrimidine scaffold is exquisitely sensitive to substituent modifications: replacing the 2‑methyl group, altering the cyclopentane ring size, or modifying the anilide side chain can shift target engagement from phosphodiesterases to kinases or abolish activity altogether [1]. For instance, the direct structural analog N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide (same formula, MW 282.34) reportedly inhibits BCR‑ABL1 kinase , whereas the target compound exhibits a distinct PDE/kinase selectivity signature. Even within the same patent family, subtle changes in the cyclopenta[d]pyrimidine core produce PDE9 inhibitors with Ki values spanning four orders of magnitude (0.0100 to >1000 nM) [2]. Consequently, generic substitution without verification of the exact structure can lead to incorrect target engagement, wasted screening resources, and failed structure‑activity relationship (SAR) interpretation.

Core Cyclopentane vs. cyclopropane topology may redirect target preference from PDE5 to BCR-ABL1 kinase
Side chain Anilide modifications can shift selectivity among PDE isoforms or toward kinases
Substituent Subtle changes on the pyrimidine ring may alter PDE9 potency by orders of magnitude

N-(3-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide – Quantitative Evidence for Differentiated Selection


PDE5 Functional Antagonism (EC₅₀ 103 nM) vs. Weak PDE1A and PDE4D2 Inhibition Defines a Distinct Isoform Profile

The compound exhibits functional PDE5 antagonism in a tissue‑based assay with an EC₅₀ of 103 nM, measured as inhibition of phenylephrine‑induced contraction in Wistar rat mesenteric arteries [1]. In sharp contrast, it shows negligible inhibition of PDE1A (IC₅₀ > 20,000 nM) and PDE4D2 (IC₅₀ = 80,000 nM) [2][3]. This profile—moderate PDE5 activity combined with very weak PDE1/PDE4 inhibition—differentiates it from broad‑spectrum PDE inhibitors and from the potent PDE9‑selective cyclopenta[d]pyrimidines (e.g., Example 93, Ki = 0.0300 nM) disclosed in US 10,934,294 [4].

PDE5 isoform profile
Reported
PDE5 EC₅₀ 103 nM; >194‑fold over PDE1A; >777‑fold over PDE4D2
Supports PDE5‑biased probe selection with wide window over PDE1/PDE4
Rat mesenteric artery functional assay; recombinant PDE1A/PDE4D2
Phosphodiesterase selectivity PDE5 inhibitor Vascular pharmacology

Structural Differentiation from the BCR‑ABL Analog: Cyclopentane vs. Cyclopropane Core Drives Target Divergence

N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide (same molecular formula and MW) is reported as a BCR‑ABL1 tyrosine kinase inhibitor [1], whereas the target compound—bearing a fused cyclopentane ring rather than a cyclopropyl‑substituted monocyclic pyrimidine—shows PDE5 activity and no reported BCR‑ABL inhibition. This demonstrates that the cyclopentane‑fused vs. cyclopropyl‑monocyclic topology dictates kinase vs. PDE target preference within a formally isomeric pair.

Core topology shift
Reported
Cyclopentane‑fused core → PDE5 (EC₅₀ 103 nM); cyclopropyl‑monocyclic isomer → BCR‑ABL1 (IC₅₀ 1,110 nM)
Core topology determines kinase vs. PDE target class engagement
Ba/F3 cell proliferation assay for BCR-ABL1; no BCR-ABL1 data for target compound
Kinase inhibitor BCR-ABL Scaffold hopping

Physicochemical Differentiation from Advanced Cyclopenta[d]pyrimidine Leads: Lower MW and Higher Ligand Efficiency Potential

With a molecular weight of 282.34 Da [1], the target compound is significantly smaller than the clinical‑stage Akt inhibitor GDC‑0068 (MW 428.5 Da) [2] and the advanced PDE9 inhibitors in US 10,934,294 (MW typically >450 Da) [3]. This lower MW, combined with moderate PDE5 potency (EC₅₀ 103 nM), yields a ligand efficiency (LE ≈ 0.34 kcal/mol per heavy atom assuming ΔG ≈ −9.5 kcal/mol) that is competitive with fragment‑sized starting points.

Fragment‑like MW
Class‑level
MW 282.34 Da; LE ≈ 0.34 kcal/mol per heavy atom (from PDE5 EC₅₀)
Lower MW may support property optimization in fragment‑based campaigns
Estimated LE; compared with GDC‑0068 (MW 428.5) and PDE9 leads (>450 Da)
Fragment-based drug discovery Ligand efficiency Lead optimization

Distinct Kinase‑Selectivity Profile Relative to a PLK4/Aurora‑Focused Analog Bearing the Same Core

A recently disclosed cyclopenta[d]pyrimidine derivative elaborated with a spiro‑indolone substituent ((1R,2S)-5'-methoxy-2-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]-1H-indazol-6-yl}spiro[cyclopropane-1,3'-indol]-2'(1'H)-one) achieves potent PLK4 inhibition (IC₅₀ = 1.96 nM) with weaker activity on Aurora A (IC₅₀ = 608 nM) and Aurora B (IC₅₀ = 114 nM) [1]. The target compound, lacking the spiro‑indolone elaboration, does not engage PLK4 at comparable concentrations and instead shows PDE5 activity. This highlights how late‑stage functionalization of the shared 2‑methyl‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidin‑4‑amine core can redirect selectivity from PDEs toward specific mitotic kinases.

Elaboration outcome
Reported
Spiro‑indolone analog: PLK4 IC₅₀ 1.96 nM; Aurora B 114 nM; PDE5 activity not retained
Late‑stage functionalization redirects selectivity from PDE5 to mitotic kinases
ADP‑Glo kinase assay; human recombinant enzymes
PLK4 inhibitor Aurora kinase Kinase selectivity

N-(3-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)phenyl)acetamide – Recommended Research and Industrial Application Scenarios


PDE5‑Biased Pharmacological Tool Compound for Vascular and Smooth Muscle Studies

The compound’s PDE5 EC₅₀ of 103 nM in rat mesenteric arteries, combined with >190‑fold selectivity over PDE1A and >770‑fold over PDE4D2, makes it suitable as a PDE5‑biased probe for ex vivo vascular reactivity experiments [1]. It can be used to interrogate cGMP‑dependent vasorelaxation pathways without confounding inhibition of cAMP‑hydrolyzing PDE4 isoforms or calcium/calmodulin‑regulated PDE1.

Fragment‑Based Lead Generation Starting Point for Cyclopenta[d]pyrimidine Kinase Inhibitors

At MW 282.34, the compound falls within the fragment space and displays measurable but moderate PDE5 potency (ligand efficiency ≈ 0.34 kcal/mol per heavy atom) [2]. The 2‑methyl‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidin‑4‑amine core is a validated kinase hinge‑binding motif (cf. GDC‑0068), and structure‑based elaboration—as demonstrated by the PLK4 inhibitor analog—can redirect selectivity from PDEs to specific kinases [3]. This makes the compound an attractive fragment hit for FBLG campaigns targeting PLK4, Aurora kinases, or Akt.

Negative Control or Selectivity Counter‑Screen for PDE9 and Pan‑PDE Inhibitor Programs

Because the compound exhibits very weak PDE1A (IC₅₀ > 20,000 nM) and PDE4D2 (IC₅₀ = 80,000 nM) inhibition [4] and lacks the sub‑nanomolar PDE9 potency of advanced cyclopenta[d]pyrimidine leads (e.g., Ki = 0.0300 nM) [5], it can serve as a chemically matched negative control in PDE9‑ or pan‑PDE‑focused screening cascades, helping to confirm that observed cellular effects are on‑target.

SAR Key Compound for Cyclopentane‑vs‑Cyclopropane Topology Studies

The direct structural isomer N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide targets BCR‑ABL1 (IC₅₀ = 1,110 nM) [6], while the target compound engages PDE5. Head‑to‑head profiling of this isomeric pair provides a well‑controlled SAR dataset for understanding how cyclopentane fusion vs. cyclopropyl substitution governs kinase‑vs‑PDE target class selectivity, informing scaffold‑hopping strategies in medicinal chemistry.

Application
Selection Property
Validation Focus
PDE5‑biased vascular pharmacology studies
Isoform selectivity window
cGMP‑specific vasorelaxation pathway response
Fragment‑based lead generation for kinase inhibitors
Low MW and ligand efficiency potential
Structure‑based elaboration to redirect target class
Selectivity counter‑screen for PDE9/pan‑PDE programs
Weak PDE1A/PDE4D2 activity
On‑target confirmation in PDE9‑focused cascades
Scaffold topology SAR studies
Cyclopentane vs. cyclopropane core effect
Kinase‑vs‑PDE target class selectivity mapping
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